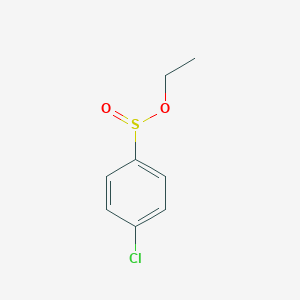

Ethyl 4-chlorobenzenesulfinate

描述

Ethyl 4-chlorobenzenesulfinate is an organic compound with the molecular formula C₈H₉ClO₂S. It is a sulfinate ester derived from 4-chlorobenzenesulfinic acid. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzenesulfinate can be synthesized through the direct oxidation of thioesters. One practical method involves the copper-catalyzed C–S formation of aryl iodides followed by oxidation. For instance, 4-chlorophenyl iodide can be reacted with thiobenzoic acid under mild conditions to form the corresponding thioester, which is then oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethanol with 4-chlorothiophenol. This method is favored due to the availability of starting materials and the efficiency of the reaction .

化学反应分析

Types of Reactions: Ethyl 4-chlorobenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid esters.

Reduction: Reduction reactions can convert it back to the corresponding thioester.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols are often employed under basic conditions.

Major Products:

Oxidation: Sulfonic acid esters.

Reduction: Thioesters.

Substitution: Various substituted benzenesulfinates depending on the nucleophile used.

科学研究应用

Ethyl 4-chlorobenzenesulfinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfinates.

Medicine: Research into its potential as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 4-chlorobenzenesulfinate involves its ability to undergo various chemical transformations. Its molecular targets include nucleophiles and oxidizing agents, which interact with the sulfinate ester group. The pathways involved typically include nucleophilic substitution and oxidation-reduction reactions.

相似化合物的比较

- Methyl 4-chlorobenzenesulfinate

- Ethyl benzenesulfinate

- Methyl benzenesulfinate

Comparison: this compound is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to mthis compound, the ethyl ester may exhibit different solubility and reactivity profiles .

生物活性

Ethyl 4-chlorobenzenesulfinate is a sulfonate ester derived from 4-chlorobenzenesulfinic acid, known for its potential biological activities. This compound has garnered interest in various fields, particularly in antifungal and antibacterial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and toxicity profiles.

This compound has the following chemical structure:

- Molecular Formula : C₈H₉ClO₂S

- Molecular Weight : 192.68 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound, particularly against Candida species.

Research indicates that compounds like this compound may inhibit fungal cell wall synthesis and disrupt cellular processes critical for fungal survival. For instance, a study found that related compounds displayed significant activity against Candida albicans, with minimal toxicity to mammalian cells and larvae of Galleria mellonella, suggesting a favorable therapeutic index .

Efficacy Against Candida

A specific derivative of 4-chlorobenzenesulfinate demonstrated:

- Minimum Inhibitory Concentration (MIC) : Ranging from 0.00195 to 0.0078 μg/mL against clinical strains of C. albicans.

- Fungicidal Activity : Effective at concentrations as low as 32 μg/mL against multiple strains .

Antibacterial Activity

This compound also exhibits antibacterial properties. Studies have shown its effectiveness against various bacterial strains, although specific data on its antibacterial efficacy remains limited compared to its antifungal activity.

Toxicity and Safety Profile

Toxicity assessments using the Galleria mellonella model showed that this compound does not induce significant mortality in larvae, indicating a low toxicity profile. In vitro studies further confirmed reduced cytotoxicity on mammalian cells at concentrations below the effective antimicrobial doses .

Summary of Research Findings

| Study | Pathogen | MIC (μg/mL) | Toxicity (in vivo) | Notes |

|---|---|---|---|---|

| Lu et al., 2016 | C. albicans | 0.00195 - 0.0078 | ≥97% survival in G. mellonella | Effective against multiple clinical strains |

| Mowlds et al., 2008 | E. faecalis | Not specified | Increased survival with extracts | Shows potential for combined therapies |

Case Studies

- Antifungal Efficacy : A study evaluating several derivatives of sulfinates found that this compound exhibited potent antifungal activity against clinical isolates of C. albicans. The study employed both MIC and minimum fungicidal concentration (MFC) assays to establish efficacy .

- In Vivo Toxicity Assessment : Using the Galleria mellonella model, researchers demonstrated that larvae treated with this compound maintained high survival rates, suggesting that the compound could be a safe alternative for treating fungal infections without significant side effects .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-chlorobenzenesulfinate, and how can reaction conditions be optimized?

this compound is commonly synthesized via palladium-catalyzed coupling reactions. For example, Taniguchi et al. demonstrated its use in Heck-type reactions with styrene derivatives, employing PdCl₂/2,2'-bis(2-oxazoline) as a catalyst and a solvent system of water, acetic acid, and DMF to achieve high yields of 1,2-diphenylethenes . Optimization involves adjusting catalyst loading (e.g., 10 mol%), solvent polarity, and additive selection (e.g., NH₄PF₆) to enhance regioselectivity and yield. Systematic variation of temperature (e.g., 80–120°C) and reaction time (12–24 hours) is critical for reproducibility.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on sulfinate group signals (e.g., δ ~3.5–4.0 ppm for ethyl groups).

- IR Spectroscopy : Identify sulfinate S-O stretches (1050–1150 cm⁻¹) and aryl C-Cl bonds (550–850 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ions and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry in coupling products .

Cross-validation with reference data from reliable databases (e.g., NIST) ensures accuracy .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

Advanced Research Questions

Q. How do solvent polarity and additives influence the stereochemical outcomes of this compound in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize palladium intermediates, favoring transmetalation steps, while protic solvents (e.g., AcOH) enhance proton transfer efficiency. Additives like NH₄PF₆ improve catalyst turnover by stabilizing charged intermediates. For example, in Heck reactions, solvent mixtures with water increase reaction rates but may reduce selectivity due to competing hydrolysis pathways. Systematic solvent screening (e.g., Kamlet-Taft parameters) and computational modeling (e.g., DFT) can predict solvent effects on transition states .

Q. How should researchers address contradictory data in catalytic efficiency studies involving this compound?

- Methodological Audit : Verify catalyst purity, solvent dryness, and instrument calibration (e.g., GC/MS retention times).

- Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility across triplicate runs.

- Controlled Replication : Repeat experiments under identical conditions to isolate variables (e.g., oxygen/moisture sensitivity) .

- Uncertainty Quantification : Report confidence intervals for yields and selectivity metrics .

Q. What strategies validate the environmental impact of this compound in green chemistry applications?

- Life Cycle Assessment (LCA) : Quantify energy consumption and waste generation across synthetic steps.

- Alternative Solvent Screening : Replace DMF with biodegradable solvents (e.g., ethyl lactate) to reduce toxicity .

- Catalyst Recycling : Test Pd recovery rates via filtration or magnetic nanoparticle supports to minimize heavy metal waste .

Q. How can researchers optimize the independent variables (e.g., temperature, catalyst loading) in this compound reactions?

Use a Design of Experiments (DoE) approach:

- Factorial Design : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and solvent ratio (DMF/H₂O) to identify interaction effects.

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and output (e.g., yield).

- Sensitivity Analysis : Rank variables by impact using Monte Carlo simulations .

Q. What methodologies ensure the reproducibility of this compound-based experiments?

- Detailed Protocols : Document exact reagent grades, stirring speeds, and degassing procedures (e.g., N₂ purging).

- Raw Data Archiving : Publish unprocessed NMR/GC spectra in supplementary materials for peer validation .

- Collaborative Trials : Share samples with independent labs to confirm results .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions using force fields (e.g., OPLS-AA) to predict reaction pathways .

- Quantum Mechanics (QM) : Calculate activation energies for sulfinate group transfer using Gaussian or ORCA software.

- Machine Learning (ML) : Train models on existing reaction datasets to forecast optimal conditions .

Q. What gaps exist in toxicological data for this compound, and how can they be addressed?

Current data lack chronic exposure studies and metabolite profiling. Researchers should:

属性

IUPAC Name |

ethyl 4-chlorobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-2-11-12(10)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFKHFXHSVTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571212 | |

| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-81-6 | |

| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。